![molecular formula C18H17FN2O B5134508 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B5134508.png)
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets non-receptor tyrosine kinase (TK) enzymes. It is currently being studied for its potential therapeutic applications in cancer and autoimmune diseases.
Mécanisme D'action
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is a selective inhibitor of non-receptor TK enzymes, including BTK, BMX, and TXK. These enzymes play a crucial role in the proliferation and survival of cancer cells and the immune response in autoimmune diseases. By inhibiting these enzymes, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile can block the signaling pathways that promote cancer cell growth and proliferation and reduce the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to have potent inhibitory effects on BTK, BMX, and TXK enzymes in vitro and in vivo. In preclinical studies, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In addition, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is its selectivity for non-receptor TK enzymes, which reduces the risk of off-target effects and toxicity. In addition, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has demonstrated potent inhibitory effects on cancer cells and the immune response in autoimmune diseases. However, one of the limitations of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the study of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. First, further preclinical studies are needed to determine the optimal dosing and administration schedule for 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in different types of cancer and autoimmune diseases. Second, clinical trials are needed to evaluate the safety and efficacy of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in humans. Third, combination therapies with other targeted therapies or immunotherapies may enhance the therapeutic efficacy of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. Finally, the development of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile involves several steps. The first step is the preparation of 3-(5-(1-piperidinyl)-2-furyl)acrylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroaniline to form the desired product, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. The final product is purified using column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to have potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has demonstrated efficacy in inhibiting the growth and proliferation of cancer cells, including lymphoma, leukemia, and solid tumors. It has also shown promise in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-6-4-5-14(11-16)15(13-20)12-17-7-8-18(22-17)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWYEZGLXGOCJ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5134428.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
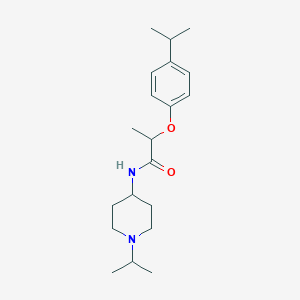
![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5134443.png)
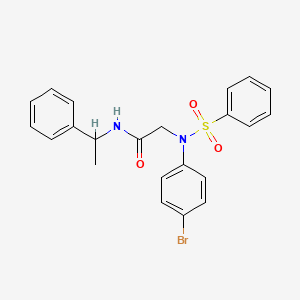
![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5134452.png)
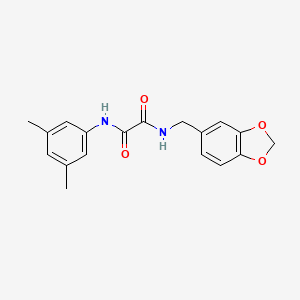
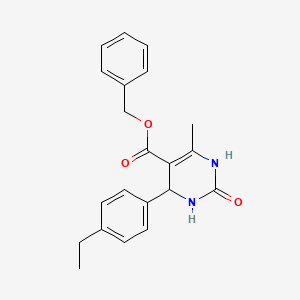

![1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5134462.png)
![2-fluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5134466.png)
![N-{2-[(dimethylamino)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5134476.png)
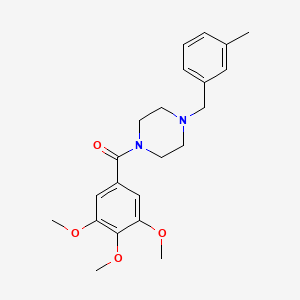
![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)